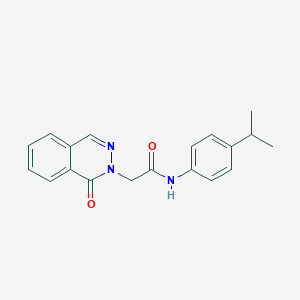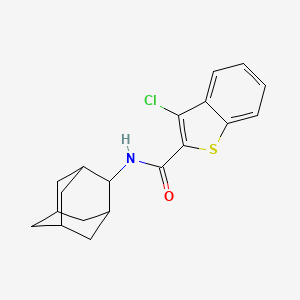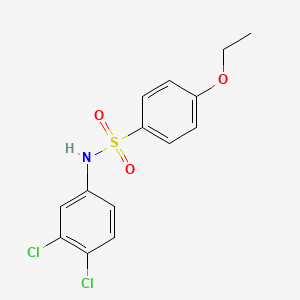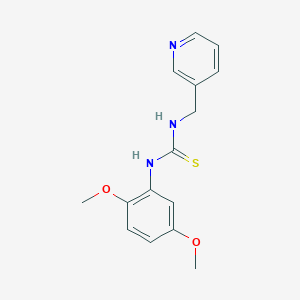
N-(4-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide, commonly known as PAP-1, is a synthetic compound that has been widely studied for its potential applications in scientific research. PAP-1 belongs to the class of phthalazinone derivatives and has been found to exhibit a variety of biochemical and physiological effects.
Scientific Research Applications
PAP-1 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. PAP-1 has also been found to have neuroprotective effects against glutamate-induced excitotoxicity and oxidative stress.
Mechanism of Action
PAP-1 acts as a positive allosteric modulator of the NMDA receptor, which means that it enhances the activity of the receptor in the presence of its natural ligand, glutamate. PAP-1 binds to a specific site on the receptor and increases the opening of the ion channel, leading to an influx of calcium ions into the cell. This influx of calcium ions triggers a series of downstream signaling events that are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, PAP-1 has been found to have other biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. PAP-1 has also been found to have anti-inflammatory effects and to modulate the activity of other neurotransmitter systems, such as the dopamine and serotonin systems.
Advantages and Limitations for Lab Experiments
One advantage of using PAP-1 in lab experiments is its specificity for the NMDA receptor. Unlike other compounds that modulate the activity of multiple receptor types, PAP-1 specifically targets the NMDA receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of using PAP-1 is its relatively low potency compared to other NMDA receptor modulators. This can make it more difficult to achieve the desired effects at lower concentrations.
Future Directions
There are several future directions for research on PAP-1. One area of interest is its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. PAP-1 has been found to have neuroprotective effects and to enhance synaptic plasticity, which could be beneficial in these disorders. Another area of interest is the development of more potent and selective NMDA receptor modulators based on the structure of PAP-1. This could lead to the development of more effective treatments for neurological disorders and other conditions that involve the NMDA receptor.
Synthesis Methods
The synthesis of PAP-1 involves the reaction of 4-isopropylphenylhydrazine with phthalic anhydride in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then reacted with acetic anhydride and sodium acetate to form PAP-1. The overall yield of the synthesis is approximately 40%.
properties
IUPAC Name |
2-(1-oxophthalazin-2-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13(2)14-7-9-16(10-8-14)21-18(23)12-22-19(24)17-6-4-3-5-15(17)11-20-22/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXYEALUGLJEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-oxophthalazin-2(1H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5727082.png)


![N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide](/img/structure/B5727097.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5727107.png)

![3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5727119.png)
![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)
![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)